

Preclinical Profile of AVN-101 Hydrochloride: A Multi-Target CNS Drug Candidate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **AVN-101 hydrochloride**, a novel, multi-target drug candidate with potential applications in a range of central nervous system (CNS) disorders. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals.

Executive Summary

AVN-101 hydrochloride is a potent, orally active, and brain-penetrant small molecule that exhibits high affinity for multiple G-protein coupled receptors (GPCRs) implicated in the pathophysiology of various CNS disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease.[1][2][3] Its primary mechanism of action is as a potent antagonist of the 5-HT7 receptor.[2][3][4][5] Additionally, it demonstrates significant antagonist activity at other serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (α 2A, α 2B, α 2C) receptors.[1][2][3] Preclinical in vivo studies have demonstrated its efficacy in animal models of anxiety, depression, and memory impairment.[1][6]

Molecular Pharmacology: Receptor Binding Affinity

AVN-101 hydrochloride's multi-target profile has been characterized through extensive in vitro radioligand binding assays. The compound displays a high affinity for a range of receptors, with a particularly potent antagonism at the 5-HT7 receptor.[2][3]



Table 1: In Vitro Receptor Binding Affinity (Ki) of AVN-101 Hydrochloride[1][2][3][6]

Receptor Family	Receptor Subtype	Ki (nM)
Serotonin	5-HT7	0.153
5-HT2C	1.17	
5-HT2A	1.56	_
5-HT6	2.04	_
5-HT2B	10.6	_
5-HT5A	20.8	_
5-HT1A	>30	_
Histamine	H1	0.58
H2	89	
Н3	Inactive	_
Adrenergic	α2Α	0.41
α2Β	1.77	
α2C	3.55	_
α1Β	9.4	_
α1Α	18.9	_
α1D	30.2	

In Vivo Preclinical Efficacy

The therapeutic potential of **AVN-101 hydrochloride** has been evaluated in several well-established rodent models of CNS disorders. These studies have provided evidence for its anxiolytic, antidepressant, and nootropic-like effects.

Table 2: Summary of In Vivo Efficacy Studies of **AVN-101 Hydrochloride**[1][6][7]



Animal Model	Species	Dosing (mg/kg, i.p.)	Key Findings
Elevated Plus Maze	Mice	0.2, 1, and 5	Increased time spent in the open arms, indicative of anxiolytic activity.[1][6][7]
Forced Swim Test	Mice	0.05 (once daily for 4 days)	Reduced immobility time, suggesting antidepressant-like effects.[1][7]
Passive Avoidance Test	Mice	0.05	Prevented scopolamine-induced amnesia, indicating potential cognitive- enhancing properties. [1][7]

Pharmacokinetics and ADME

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have provided initial insights into the pharmacokinetic profile of **AVN-101 hydrochloride**.

Table 3: In Vitro Plasma Stability of AVN-101 Hydrochloride[1]

Species	Incubation Time	Residual Compound (%)
Murine	30 min	16%
Monkey	30 min	45%
Human	30 min	68%

These results indicate that **AVN-101 hydrochloride** has poor stability in murine plasma but shows progressively better stability in monkey and human plasma.[1]

Experimental Protocols



The following sections provide detailed methodologies for the key in vivo and in vitro experiments cited in this guide.

In Vivo Behavioral Assays

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8][9]

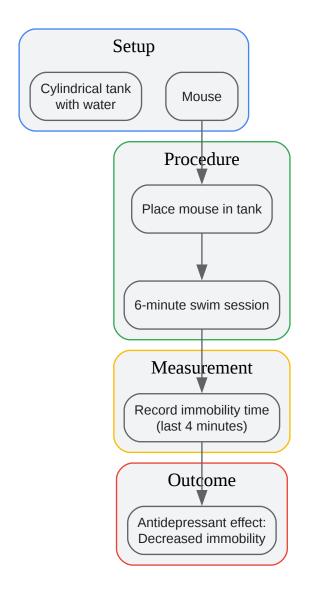
- Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[9]
- Procedure: Mice are placed at the center of the maze and allowed to freely explore for a set period (typically 5 minutes).[8][10] The time spent in and the number of entries into the open and closed arms are recorded.[8][9]
- Endpoint: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[8]

Elevated Plus Maze Experimental Workflow.

The FST is a common behavioral test used to screen for antidepressant efficacy.[11][12]

- Apparatus: A transparent cylindrical tank filled with water.[11][13]
- Procedure: Mice are placed in the tank for a 6-minute session.[11][13] The duration of immobility (floating) is measured, typically during the last 4 minutes of the test.[13]
- Endpoint: Antidepressant compounds are expected to decrease the duration of immobility.





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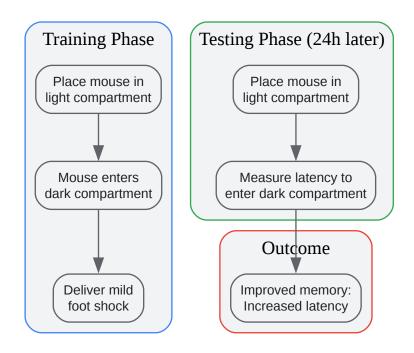
Forced Swim Test Experimental Workflow.

This test assesses learning and memory based on fear conditioning.[15][16]

- Apparatus: A two-compartment chamber with a light and a dark side, separated by a door.
 The floor of the dark compartment is equipped with an electric grid.[17][18]
- Procedure:
 - Training: Mice are placed in the light compartment. When they enter the dark compartment, they receive a mild foot shock.[17][18]



- Testing (24h later): Mice are again placed in the light compartment, and the latency to enter the dark compartment is measured.[17][18]
- Endpoint: A longer latency to enter the dark compartment during the testing phase indicates improved memory of the aversive stimulus.[15]



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Passive Avoidance Test Experimental Workflow.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

- Principle: The assay measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a receptor preparation.
- General Protocol:
 - Prepare cell membranes or tissue homogenates expressing the receptor of interest.
 - Incubate the receptor preparation with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the test compound (AVN-101).



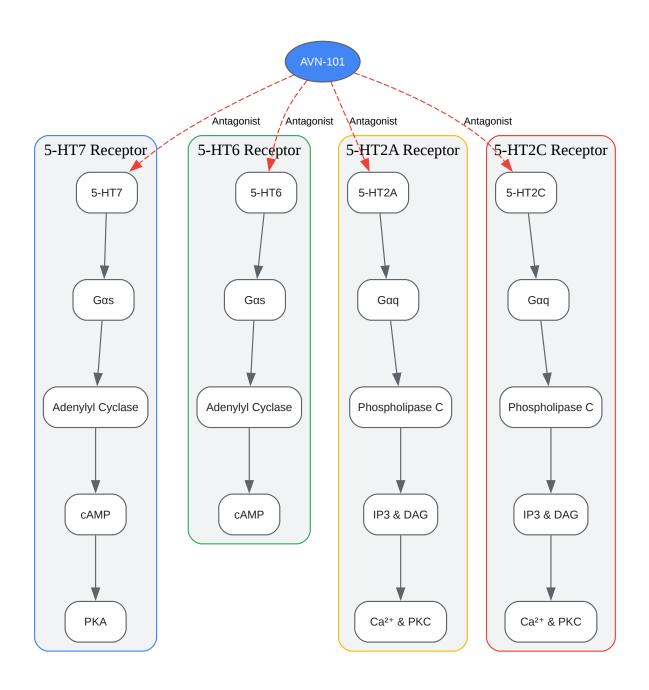
- Separate the bound from the free radioligand.
- Quantify the amount of bound radioactivity.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

AVN-101 hydrochloride's pharmacological effects are mediated through its interaction with multiple receptor signaling pathways. As an antagonist, it blocks the downstream signaling cascades normally initiated by the endogenous ligands of these receptors.

Serotonin Receptor Signaling





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AVN-101 Antagonism of Serotonin Receptor Signaling Pathways.

• 5-HT7 and 5-HT6 Receptors: These receptors are primarily coupled to Gs proteins, and their activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular

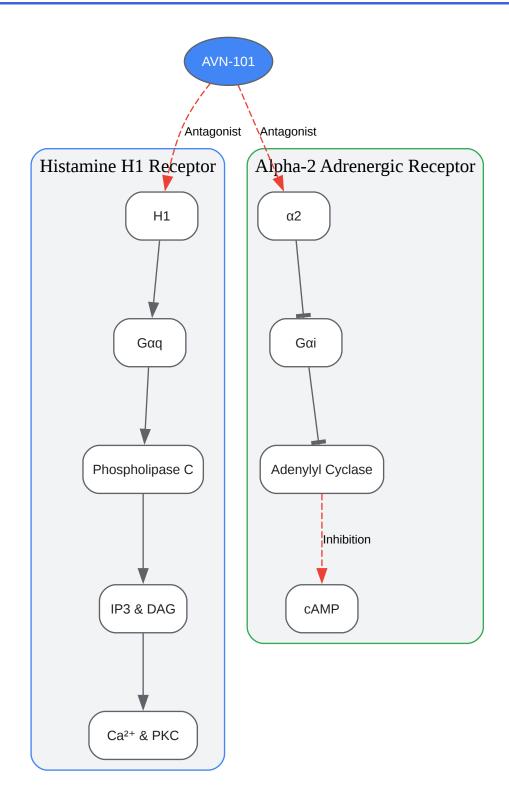


cyclic AMP (cAMP) levels.[1][19][20][21]

5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq/11 proteins.[6][22] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[22][23] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[22][23]

Histamine and Adrenergic Receptor Signaling





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AVN-101 Antagonism of Histamine and Adrenergic Receptor Signaling.



- Histamine H1 Receptor: Similar to the 5-HT2 receptors, the H1 receptor is coupled to Gq, and its activation leads to the PLC-IP3/DAG signaling cascade.[3]
- Alpha-2 Adrenergic Receptors: These receptors are coupled to Gi proteins.[24][25] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[25][26]

Conclusion

The preclinical data for **AVN-101 hydrochloride** reveal a promising multi-target pharmacological profile. Its potent antagonist activity at the 5-HT7 receptor, combined with its effects on other key serotonin, histamine, and adrenergic receptors, provides a strong rationale for its development in a variety of CNS disorders. The in vivo efficacy in models of anxiety, depression, and cognitive impairment further supports its therapeutic potential. This technical guide summarizes the core preclinical findings to date and provides a foundation for further research and development of **AVN-101 hydrochloride**.

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